molecular formula C21H26N2O8 B558428 Boc-glu(osu)-obzl CAS No. 78658-49-8

Boc-glu(osu)-obzl

Cat. No.: B558428
CAS No.: 78658-49-8
M. Wt: 434.4 g/mol
InChI Key: UZVYXLRCVBQZNV-HNNXBMFYSA-N
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Description

Boc-glu(osu)-obzl, also known as tert-butoxycarbonyl-glutamic acid N-hydroxysuccinimide ester benzyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl group is activated by N-hydroxysuccinimide ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(osu)-obzl typically involves the following steps:

    Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Activation of Carboxyl Group: The protected glutamic acid is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide in an organic solvent such as dimethylformamide. This forms the N-hydroxysuccinimide ester.

    Benzyl Ester Formation: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of glutamic acid are protected using tert-butoxycarbonyl anhydride in industrial reactors.

    Activation and Esterification: The protected glutamic acid is then activated and esterified in large-scale reactors using automated systems to control reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-glu(osu)-obzl undergoes several types of chemical reactions:

    Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

    Ester Hydrolysis: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles like amines in organic solvents such as dimethylformamide or dichloromethane.

    Deprotection: Carried out using trifluoroacetic acid in dichloromethane.

    Hydrolysis: Conducted using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Peptide Formation: Results in the formation of peptide bonds with the release of N-hydroxysuccinimide.

    Deprotected Amino Acid: Yields the free amino group after removal of the tert-butoxycarbonyl group.

    Free Carboxyl Group: Obtained after hydrolysis of the benzyl ester.

Scientific Research Applications

Boc-glu(osu)-obzl is widely used in scientific research, particularly in:

    Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.

    Bioconjugation: Used in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic applications.

    Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Boc-glu(osu)-obzl involves:

    Activation of Carboxyl Group: The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophiles.

    Peptide Bond Formation: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

    Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-gly(osu): tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester.

    Boc-ala(osu): tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester.

    Fmoc-glu(osu): fluorenylmethyloxycarbonyl-glutamic acid N-hydroxysuccinimide ester.

Uniqueness

Boc-glu(osu)-obzl is unique due to its benzyl ester group, which provides additional stability and allows for selective deprotection and hydrolysis. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYXLRCVBQZNV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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